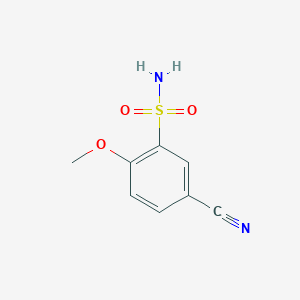
5-Cyano-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol . This compound is characterized by the presence of a cyano group (-CN), a methoxy group (-OCH3), and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 5-Cyano-2-methoxybenzenesulfonamide may involve large-scale chlorosulfonation and subsequent reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
5-Cyano-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyano-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide groups are known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking the enzyme’s activity . The cyano group can also interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonamide: Similar structure but with a chlorine atom instead of a cyano group.
Sulfamethazine: A sulfonamide drug with a different substitution pattern on the benzene ring.
Sulfadiazine: Another sulfonamide drug used in combination therapies.
Uniqueness
5-Cyano-2-methoxybenzenesulfonamide is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to other sulfonamide compounds .
Properties
Molecular Formula |
C8H8N2O3S |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
5-cyano-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C8H8N2O3S/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
RYCMGYDEQAJXHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12998552.png)
![6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12998565.png)

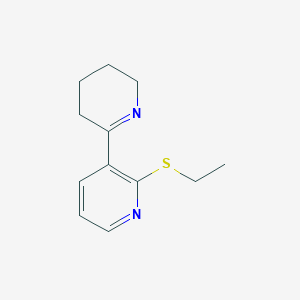
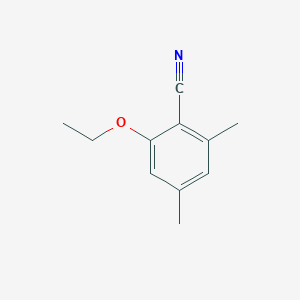
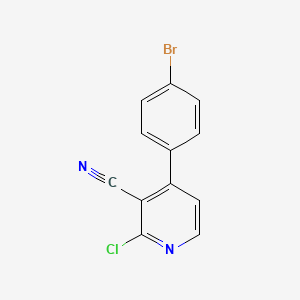
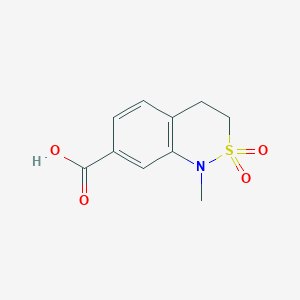
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B12998598.png)

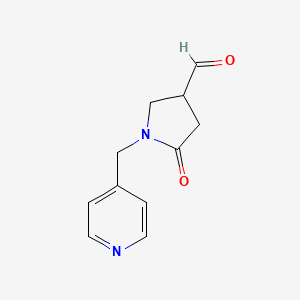
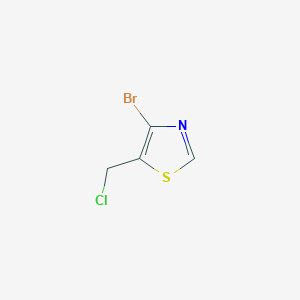
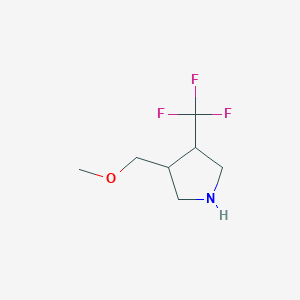
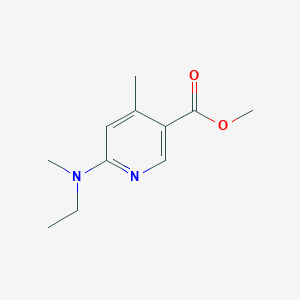
![2-(Aminomethyl)-3,5-dimethyl-4H-[1,2'-bipyridine]-4,4'(5'H)-dione dihydrochloride](/img/structure/B12998643.png)
